N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
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Overview
Description
Lacto-N-neotetraose is a synthetic tetrasaccharide that is one of the most abundant neutral core human milk oligosaccharides. It is composed of four monosaccharides: D-galactose, N-acetylglucosamine, D-galactose, and D-glucose, arranged in a linear sequence. Lacto-N-neotetraose is known for its significant role in infant nutrition, particularly in promoting gut health and immunity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lacto-N-neotetraose can be synthesized through chemical synthesis, enzymatic catalysis, and microbial fermentation. The chemical synthesis involves multi-step reactions that require expensive raw materials, making it less cost-effective for large-scale production .
In enzymatic catalysis, specific enzymes such as β-1,3-N-acetylglucosaminyltransferase and β-1,4-galactosyltransferase are used to catalyze the formation of lacto-N-neotetraose from simpler sugar molecules .
Industrial Production Methods
Microbial fermentation is considered the most promising method for industrial production due to its environmental friendliness and cost-effectiveness. In this method, genetically engineered strains of bacteria such as Escherichia coli and Bacillus subtilis are used to produce lacto-N-neotetraose. The production process involves optimizing the expression levels of key enzymes and balancing the supply of precursors such as UDP-N-acetylglucosamine and UDP-galactose .
Chemical Reactions Analysis
Types of Reactions
Lacto-N-neotetraose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic hydrolysis can break down lacto-N-neotetraose into its constituent monosaccharides.
Oxidation: Oxidizing agents such as periodate can cleave the glycosidic bonds in lacto-N-neotetraose.
Glycosylation: Enzymatic glycosylation can be used to attach additional sugar units to lacto-N-neotetraose, forming more complex oligosaccharides.
Major Products
The major products formed from these reactions include simpler sugars such as D-galactose, N-acetylglucosamine, and D-glucose, as well as more complex oligosaccharides depending on the specific reaction conditions .
Scientific Research Applications
Lacto-N-neotetraose has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Mechanism of Action
Lacto-N-neotetraose exerts its effects primarily through its interaction with the gut microbiota. It serves as a prebiotic, stimulating the growth of beneficial bacteria such as bifidobacteria. This, in turn, enhances gut health and immunity. Additionally, lacto-N-neotetraose has anti-inflammatory properties and can modulate the immune response by inducing the expression of type 2 immune response genes .
Comparison with Similar Compounds
Lacto-N-neotetraose is similar to other human milk oligosaccharides such as lacto-N-tetraose and lacto-N-fucopentaose. it is unique in its specific arrangement of monosaccharides and its ability to promote the growth of bifidobacteria more effectively .
List of Similar Compounds
- Lacto-N-tetraose
- Lacto-N-fucopentaose
- Lacto-N-neohexaose
- Lacto-N-neooctaose
Properties
CAS No. |
13007-32-4 |
---|---|
Molecular Formula |
C26H45NO21 |
Molecular Weight |
707.6 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C26H45NO21/c1-6(32)27-11-14(35)20(46-25-18(39)15(36)12(33)7(2-28)43-25)10(5-31)45-24(11)48-22-13(34)8(3-29)44-26(19(22)40)47-21-9(4-30)42-23(41)17(38)16(21)37/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)/t7-,8-,9-,10-,11-,12+,13+,14-,15+,16-,17-,18-,19-,20-,21-,22+,23?,24+,25+,26+/m1/s1 |
InChI Key |
IEQCXFNWPAHHQR-YKLSGRGUSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)O)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)OC4C(C(C(C(O4)CO)O)O)O)O |
Key on ui other cas no. |
13007-32-4 |
physical_description |
Solid |
Synonyms |
Gal-1-4-GlcNAc-1-3-Gal-1-4-Glc Galbeta4GlcNAcbeta3Galbeta4Glc neolactotetraose |
Origin of Product |
United States |
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